DESACETYL DILTIAZEM HCL DESACETYL DILTIAZEM HCL Desacetyl Diltiazem Hydrochloride is a metabolite of Diltiazem Hydrochloride, a calcium channel blocher with vasodilating activity.
Brand Name: Vulcanchem
CAS No.: 75472-91-2
VCID: VC21335358
InChI: InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1
SMILES: CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl
Molecular Formula: C20H24N2O3S·HCl
Molecular Weight: 408.9 g/mol

DESACETYL DILTIAZEM HCL

CAS No.: 75472-91-2

Cat. No.: VC21335358

Molecular Formula: C20H24N2O3S·HCl

Molecular Weight: 408.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

DESACETYL DILTIAZEM HCL - 75472-91-2

CAS No. 75472-91-2
Molecular Formula C20H24N2O3S·HCl
Molecular Weight 408.9 g/mol
IUPAC Name (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride
Standard InChI InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1
Standard InChI Key XNQWAVFYFJXSHD-VOMIJIAVSA-N
Isomeric SMILES CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC.Cl
SMILES CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl
Canonical SMILES CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl

Chemical Structure and Properties

Desacetyl Diltiazem Hydrochloride is a benzothiazepin derivative with distinct chemical and physical properties that influence its pharmacological behavior. Understanding its fundamental chemical characteristics is essential for pharmaceutical research and clinical applications.

Chemical Identification

Desacetyl Diltiazem Hydrochloride is identified through several standard chemical identifiers, as summarized in Table 1.

Table 1: Chemical Identification Parameters of Desacetyl Diltiazem Hydrochloride

ParameterValue
Chemical Name(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride
CAS Number75472-91-2
Molecular FormulaC₂₀H₂₅ClN₂O₃S
Molecular Weight408.94 g/mol
SynonymsDeacetyldiltiazem hydrochloride, DESACETYL DILTIAZEM HCL, (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride

The compound is structurally characterized as a hydrochloride salt of a benzothiazepin derivative with a methoxyphenyl substituent, a hydroxy group, and a dimethylaminoethyl side chain . This chemical structure provides insights into its pharmacological behavior and metabolic relationship with Diltiazem Hydrochloride.

Physical Properties

The physical properties of Desacetyl Diltiazem Hydrochloride influence its pharmaceutical formulation, stability, and bioavailability. These properties are summarized in Table 2.

Table 2: Physical Properties of Desacetyl Diltiazem Hydrochloride

PropertyValue
Physical StateSolid
Boiling Point616°C at 760 mmHg
Flash Point326.4°C
SolubilitySoluble in water

These physical characteristics are particularly relevant when considering the compound's stability in pharmaceutical formulations and its behavior in biological systems . The high boiling and flash points indicate thermal stability under normal conditions, which is beneficial for pharmaceutical processing.

Relationship to Diltiazem Hydrochloride

Desacetyl Diltiazem Hydrochloride exists in a critical metabolic relationship with its parent compound, Diltiazem Hydrochloride, which has significant implications for the pharmacokinetics and pharmacodynamics of Diltiazem therapy.

Metabolic Formation

Diltiazem Hydrochloride undergoes hydrolysis in aqueous media to form Desacetyl Diltiazem, representing a major metabolic pathway for the drug. This hydrolysis occurs at the acetyl group, resulting in the formation of the deacetylated metabolite . The process involves the cleavage of an ester bond, which is a common metabolic transformation for many pharmaceutical compounds containing ester functionalities.

Research has demonstrated that this metabolic transformation occurs both in vitro in aqueous pharmaceutical formulations and in vivo following administration of Diltiazem Hydrochloride. The formation of Desacetyl Diltiazem represents a significant challenge in the formulation of stable Diltiazem products, particularly in liquid or semi-solid dosage forms .

Comparative Pharmacological Activity

A significant finding in the pharmacological evaluation of Desacetyl Diltiazem is that it retains partial activity compared to the parent compound. Studies have established that Desacetyl Diltiazem possesses approximately one-quarter to one-half of the pharmacological activity of Diltiazem Hydrochloride .

Synthesis Methods

The synthesis of Desacetyl Diltiazem Hydrochloride involves a multi-step process that yields the final compound with high purity. Understanding these synthetic pathways is valuable for pharmaceutical research and development.

Chemical Synthesis Route

The synthesis of Desacetyl Diltiazem Hydrochloride follows a route that has been documented in chemical literature and patents. A typical synthesis pathway involves the following key steps:

  • Formation of a precursor compound using cyclic sulfite (1 mmol) and Fe³⁺-clay (100 mg) in dry xylene

  • Addition of freshly distilled 2-aminothiophenol (0.9 mmol) dropwise

  • Refluxing the reaction mixture for 12 hours

  • Chromatographic purification to obtain cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

  • Dissolution of the hydroxy lactam in ethyl acetate

  • Addition of 2-(dimethylamino)ethyl chloride hydrochloride, followed by finely ground K₂CO₃ and a drop of water

  • Refluxing the heterogeneous mixture for 12 hours

  • Removal of solvent and chromatographic purification to obtain the N-alkylated product

This synthetic route reportedly yields the N-alkylated product with an efficiency of approximately 88%, making it a viable method for the preparation of Desacetyl Diltiazem Hydrochloride . The high yield and relatively straightforward procedure make this approach attractive for laboratory and potentially industrial-scale synthesis.

Analytical Methods

The detection and quantification of Desacetyl Diltiazem Hydrochloride in pharmaceutical formulations and biological samples require reliable analytical methods. Several techniques have been developed and validated for this purpose.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) represents the most widely used analytical technique for the simultaneous determination of Diltiazem Hydrochloride and Desacetyl Diltiazem Hydrochloride. Researchers have developed stability-indicating HPLC methods with the following characteristics:

Table 3: HPLC Method Parameters for Desacetyl Diltiazem Hydrochloride Analysis

ParameterValue
Mobile Phase650:350 v:v acetate buffer and acetonitrile
Flow Rate1.0 mL/min
Linear Range25% to 250% of the specified limit (0.5%)
Limit of Detection (LOD)0.0633 μg/mL
Limit of Quantification (LOQ)0.450 μg/mL
Correlation Coefficient≥ 0.998

These HPLC methods have been validated for linearity, precision, accuracy, and robustness, making them suitable for quality control and stability studies of pharmaceutical formulations containing Diltiazem Hydrochloride .

Other Analytical Techniques

In addition to HPLC, other analytical techniques have been employed for the detection and quantification of Desacetyl Diltiazem Hydrochloride:

  • Gas Chromatography (GC): Studies have demonstrated that Desacetyl Diltiazem can be separated from Diltiazem using gas chromatography with a nitrogen detector, allowing for the determination of each compound in plasma samples .

  • Capillary Electrophoresis: This technique has been applied in conjunction with electrochemiluminescence detection for binding studies involving Diltiazem and potentially its metabolites .

These diverse analytical approaches provide researchers and quality control professionals with multiple options for the analysis of Desacetyl Diltiazem Hydrochloride in various matrices and concentration ranges.

Pharmacological Properties

The pharmacological properties of Desacetyl Diltiazem Hydrochloride derive from its structural relationship to Diltiazem but demonstrate distinct characteristics that influence its therapeutic profile.

Mechanism of Action

While the parent compound Diltiazem Hydrochloride functions as a calcium channel blocker that inhibits the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle, Desacetyl Diltiazem exhibits a modified pharmacological profile. Research indicates that Desacetyl Diltiazem weakly inhibits nucleoside triphosphate diphosphohydrolases, which is believed to involve a mechanism that affects the concentration of calcium produced by the enzyme's catalytic site .

Therapeutic Significance

Stability and Degradation

The stability profile of Desacetyl Diltiazem Hydrochloride is of particular interest in pharmaceutical development and quality control, as it influences formulation strategies and shelf-life determinations.

Degradation Pathways

Research into the stability of Desacetyl Diltiazem Hydrochloride under stress conditions has revealed important insights:

  • Desacetyl Diltiazem Hydrochloride undergoes degradation more rapidly and intensively than Diltiazem Hydrochloride when subjected to stress conditions .

  • This enhanced susceptibility to degradation necessitates careful consideration in the formulation of pharmaceutical products containing Diltiazem, particularly if the formation of the metabolite is anticipated during storage .

Formulation Strategies

The inherent stability challenges associated with Diltiazem Hydrochloride and its conversion to Desacetyl Diltiazem have prompted researchers to develop specialized formulation strategies:

  • Selection of excipients that minimize the hydrolysis of Diltiazem to Desacetyl Diltiazem in pharmaceutical formulations.

  • Development of controlled-release formulations that maintain a uniform drug level in blood while minimizing degradation .

These strategies aim to optimize the stability and therapeutic efficacy of Diltiazem formulations by controlling the formation of Desacetyl Diltiazem during storage and following administration.

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